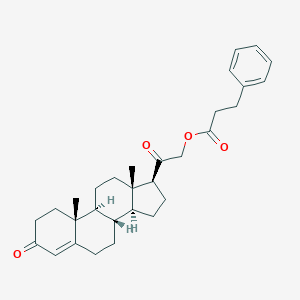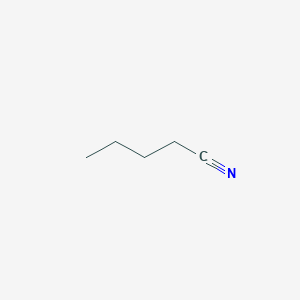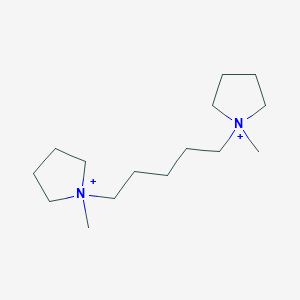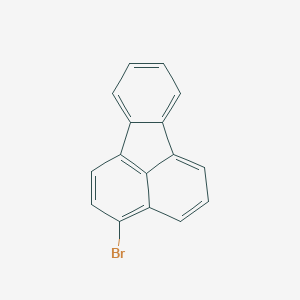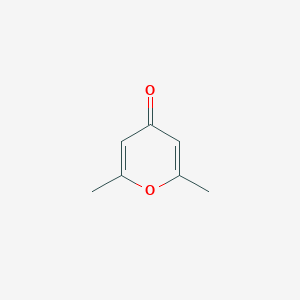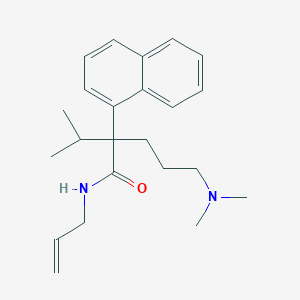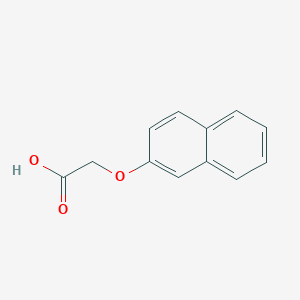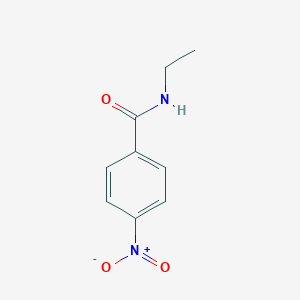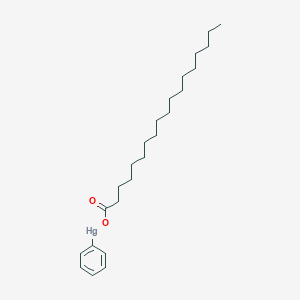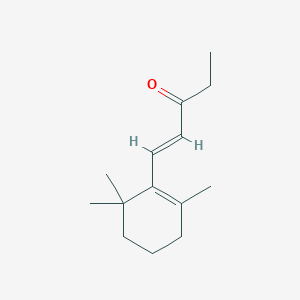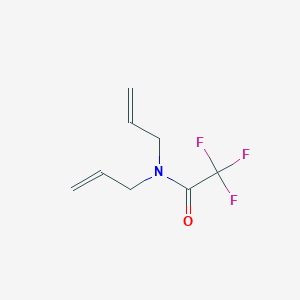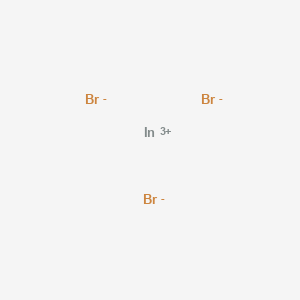
Indium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium bromide is a chemical compound with the formula InBr. It is a rare and valuable compound used in various scientific research applications. This compound is a white crystalline solid that is soluble in water and polar organic solvents. It is used in the synthesis of other indium compounds and as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis : Indium bromide is a versatile and efficient catalyst in chemical science, especially in organic synthesis. It's widely employed in various chemical reactions, making it valuable for researchers and synthetic chemists in both academia and industry (Yu & Kazemi, 2021).
Synthesis of Imidazo[1,2-a]pyridines : Indium(III) bromide has been used for the first time in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes in a one-pot operation. This demonstrates InBr3's effectiveness in activating both alkyne and imine (Reddy, Reddy, Reddy, & Yadav, 2011).
Preparation of Dihydropyrimidinones : Indium(III) bromide efficiently catalyzes the coupling of β-keto esters, aldehydes, and urea (or thiourea) to afford corresponding dihydropyrimidinones, an improvement to the Biginelli reaction. This protocol features excellent yields, catalyst recycling, and leads to zero-discharge during the process (Fu et al., 2002).
Reduction of Esters to Ethers : A catalytic system using indium(III) bromide-triethylsilane promotes direct reduction of esters to produce corresponding unsymmetrical ethers, accommodating other carbonyl compounds like tertiary amide and carboxylic acid (Sakai, Moriya, Fujii, & Konakahara, 2008).
Hydroarylation of Alkynes with Indoles : Indium(III) bromide-catalyzed hydroarylation of alkynes with indoles leading to the synthesis of 3-vinylindoles in good to excellent yields is another application. The E/Z ratio of the products depends on the substituents on the indole, highlighting its efficiency and atom economy (Bhaskar, Saikumar, & Perumal, 2010).
Hydrothiolation of Unactivated Alkynes : Indium(III) bromide catalyzes the hydrothiolation of unactivated alkynes with various thiols under mild conditions to produce corresponding dithioacetals in excellent yields. This procedure offers advantages such as high conversions and short reaction times (Yadav et al., 2007).
Mecanismo De Acción
Target of Action
Indium bromide, also known as indium(III) bromide, is a chemical compound of indium and bromine . It is a Lewis acid and has been used in organic synthesis .
Mode of Action
The specific mechanism of action of indium(III) complexes, including this compound, can vary depending on the type of microorganism being targeted . The formation of indium complexes is achieved by reacting indium salt with various ligands . The properties of these complexes depend on the primary ligand used for their synthesis .
Biochemical Pathways
Indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .
Pharmacokinetics
The properties of indium(iii) complexes, which include this compound, depend on the primary ligand used for their synthesis . This suggests that the pharmacokinetics of this compound could be influenced by the nature of the ligand involved.
Result of Action
Indium(iii) complexes are known to have a wide range of biological and medical applications, including antibacterial, antifungal, antiviral, anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .
Action Environment
It is known that this compound is a hygroscopic compound, forming yellow-white monoclinic crystals . Its boiling point is 656°C, and it has a density of 4.96 g/mL at 25°C . These properties suggest that the action of this compound could be influenced by factors such as temperature and humidity.
Safety and Hazards
Direcciones Futuras
Indium(III) complexes have displayed a good performance in all these biological and medical applications. The future perspectives on the applications of indium(III) complexes are therefore suggested .
Relevant Papers
- “Overview of Medical and Biological Applications of Indium(III) Complexes” discusses the wide range of biological and medical applications of Indium(III) complexes .
- “Indium Bromide with Double Octahedral Configuration High-Efficiency Intrinsic Yellow-Orange Emission in Hybrid Supporting Information” discusses the high-efficiency intrinsic yellow-orange emission in hybrid supporting information .
- “Indium(III) bromide | 49 Publications | 716 Citations | Top Authors …” discusses the preparation of dihydropyrimidinones and the rapid synthesis of 1,5-Benzodiazepines .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Indium bromide can be achieved through the reaction of Indium metal with Bromine gas.", "Starting Materials": [ "Indium metal", "Bromine gas" ], "Reaction": [ "1. In a fume hood, add Indium metal to a flask containing anhydrous diethyl ether.", "2. Heat the flask until the Indium metal dissolves completely.", "3. Slowly introduce Bromine gas into the flask, while stirring the mixture.", "4. The reaction between Indium metal and Bromine gas will produce Indium bromide.", "5. After the reaction is complete, filter the mixture to remove any unreacted Indium metal.", "6. Evaporate the solvent to obtain Indium bromide as a white solid." ] } | |
Número CAS |
14280-53-6 |
Fórmula molecular |
BrIn |
Peso molecular |
194.72 g/mol |
Nombre IUPAC |
bromoindium |
InChI |
InChI=1S/BrH.In/h1H;/q;+1/p-1 |
Clave InChI |
KLRHPHDUDFIRKB-UHFFFAOYSA-M |
SMILES |
[Br-].[Br-].[Br-].[In+3] |
SMILES canónico |
Br[In] |
Otros números CAS |
14280-53-6 |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
InBr3 indium bromide |
Origen del producto |
United States |
Q & A
Q1: What is the molecular formula and weight of indium bromide?
A1: this compound is represented by the molecular formula InBr3 and has a molecular weight of 354.53 g/mol.
Q2: What is the crystal structure of InBr3?
A2: this compound typically exists in a layered orthorhombic structure at standard conditions. []
Q3: How does the crystal structure of InBr3 contribute to its optical anisotropy?
A3: The layered orthorhombic structure leads to significant anisotropy in the optical properties of InBr3, as demonstrated by polarized reflection spectra. This anisotropy arises from the specific arrangement of atoms and the associated selection rules governing electronic transitions. [, , ]
Q4: Are there other known crystal structures of this compound?
A4: Yes, besides the common orthorhombic form, this compound can also exist in other forms. For instance, KInBr3 exhibits a trigonal crystal structure. []
Q5: What spectroscopic techniques have been used to study InBr3?
A5: Several spectroscopic methods, including Raman spectroscopy, X-ray absorption fine structure (EXAFS) spectroscopy, and laser-induced fluorescence (LIF), have been employed to investigate the structural features and vibrational modes of InBr3, particularly in solutions. [, , , ]
Q6: Is this compound catalytically active?
A6: Yes, InBr3 demonstrates significant catalytic activity in various organic reactions. []
Q7: What are some notable applications of InBr3 as a catalyst in organic synthesis?
A7: this compound has proven effective in catalyzing reactions such as Friedel–Crafts alkylations, reductive bromination of carboxylic acids, and the synthesis of β-glycosides. [, , , ]
Q8: Can you elaborate on the role of InBr3 in the synthesis of β-glycosides?
A8: InBr3 acts as a Lewis acid catalyst, activating the glycosyl donor and facilitating the formation of the glycosidic bond. This approach offers a simple and efficient route to O- and S-GlcNAcylated amino acids, valuable tools for studying O-GlcNAcylation. []
Q9: How does InBr3 compare to other catalysts in these reactions?
A9: InBr3 often exhibits higher activity and selectivity compared to traditional Lewis acid catalysts, enabling milder reaction conditions and improved yields. []
Q10: What makes InBr3 a versatile catalyst in organic synthesis?
A10: The Lewis acidity of InBr3, coupled with its ability to activate a wide range of functional groups, contributes to its versatility in catalyzing diverse organic transformations. []
Q11: How does temperature impact the etching rate of indium tin oxide (ITO) with HBr?
A11: The etching rate of ITO with HBr is strongly temperature-dependent. At lower temperatures, etching is limited by the removal of this compound, the etch product. Higher temperatures enable a reaction-rate-limited regime, leading to faster etching. []
Q12: What are the implications of these different etching regimes for ITO processing?
A12: Understanding the temperature dependence of ITO etching with HBr allows for greater control over etch rates and selectivity, crucial for applications in microelectronics and optoelectronics where precise patterning of ITO is required. []
Q13: Have there been any computational studies on this compound?
A13: Yes, ab initio calculations have been performed to understand the electronic structure and bonding properties of this compound compounds. [, ]
Q14: What insights have these calculations provided?
A14: These studies have elucidated the nature of bonding in InBr compounds, explaining their stability and properties, including magnetic susceptibility and optical behavior. For example, calculations on In2ThBr6 revealed the compound's weak paramagnetic susceptibility arises from a direct van Vleck type mechanism. []
Q15: Has this compound found applications in battery research?
A16: Yes, studies have investigated the lithium-ion transport properties of nanocrystalline Li[InxLiy]Br4, exploring its potential as a solid electrolyte material for all-solid-state lithium-ion batteries. []
Q16: Are there any analytical applications of this compound?
A17: this compound has been employed in flame-photometric methods for the detection of bromine-containing compounds in biological samples like urine. []
Q17: What are the limitations of using this compound in certain applications?
A18: Despite its potential in lighting, the use of this compound in plasma light sources is limited by collisional quenching of its excited states at desired operating pressures. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




